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Introduction

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized
by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and
ultimately, respiratory failure. Neuroinflammation, driven by activated microglia in the central
nervous system, is increasingly recognized as a key contributor to the pathogenesis of ALS.
CVN293, a novel, potent, and selective inhibitor of the potassium channel KCNK13 (also
known as THIK-1), has emerged as a promising therapeutic candidate. KCNK13 is
predominantly expressed in microglia and its inhibition has been shown to suppress the
activation of the NLRP3 inflammasome, a key pathway in the production of pro-inflammatory
cytokines such as IL-1[. This document provides detailed application notes and protocols for
the use of CVN293 in the widely utilized SOD1-G93A transgenic mouse model of ALS.

Mechanism of Action

CVN293 targets the KCNK13 potassium channel on microglia. Inhibition of this channel is
believed to prevent the potassium efflux that is a critical step in the activation of the NLRP3
inflammasome. By blocking this pathway, CVN293 effectively reduces the production and
release of the pro-inflammatory cytokine IL-1[3, thereby mitigating neuroinflammation in the
central nervous system. Preclinical studies have demonstrated that this mechanism of action
can decelerate disease progression in the SOD1-G93A mouse model of ALS.
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Caption: Proposed signaling pathway of CVN293 in microglia.

Data Presentation
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While specific quantitative data from Cerevance's preclinical studies with CVN293 in the SOD1-
G93A mouse model are not publicly available, the following tables represent the types of data

typically generated in such studies and plausible outcomes based on the reported deceleration
of disease progression.

Table 1: Effect of CVN293 on Motor Performance (Rotarod Test)

Treatment Week 10 Week 12 Week 14 Week 16
Group (seconds) (seconds) (seconds) (seconds)
Vehicle 180 £ 15 150 £ 20 100 £ 25 60 = 30
CVN293 (10

185+ 12 170+ 18 130 £ 22 90 + 28
mg/kg)
CVN293 (30

190 £ 10 180 £ 15 150 = 20 110 £ 25
mg/kg)

*Data are presented as mean latency to fall (seconds) = SEM.

Table 2: Effect of CVN293 on Survival

Treatment Group Median Survival (days) Increase in Lifespan (%)
Vehicle 1305

CVN293 (10 mg/kg) 140+ 6 7.7

CVN293 (30 mg/kg) 145+5 11.5

*Data are presented as mean + SEM.

Table 3: Effect of CVN293 on Neuroinflammation Markers in Spinal Cord Tissue
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Ibal+ Microglia GFAP+ Astrocytes IL-1B Levels
Treatment Group .
(cellsimm?) (cellsimm?) (pg/mg protein)
Wild-Type Control 50+ 8 80+ 12 10+2
Vehicle (SOD1-G93A) 250+ 30 300 + 40 508
CVN293 (30 mg/kg) 150 + 25 200 + 35 25+5

*Data are presented as mean + SEM from lumbar spinal cord sections at end-stage disease.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of CVN293 in
the SOD1-G93A mouse model.

Animal Model
e Strain: B6SJL-Tg(SOD1-G93A)1Gur/J (High copy number)

e Source: The Jackson Laboratory

e Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-
hour light/dark cycle. Food and water are provided ad libitum.

¢ Genotyping: Transgenic mice are identified by PCR analysis of tail DNA.

Experimental Workflow
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Caption: A typical experimental workflow for testing CVN293 in SOD1-G93A mice.

Drug Administration
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e Preparation of CVN293 Formulation: CVN293 is formulated for oral administration. A
common vehicle is 0.5% methylcellulose in sterile water. The drug is suspended to the
desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses,
respectively, assuming a 10 mL/kg dosing volume).

» Dosing: Mice are treated daily via oral gavage starting at a presymptomatic age (e.g., 60
days). The vehicle control group receives the same volume of 0.5% methylcellulose.

Behavioral Analysis

» Rotarod Test:
o Apparatus: An accelerating rotarod apparatus.

o Procedure: Mice are placed on the rotating rod, which accelerates from 4 to 40 rpm over a
5-minute period. The latency to fall is recorded for each mouse.

o Schedule: Mice are trained for 3 consecutive days before the start of the treatment.
Testing is performed once weekly. Each test session consists of three trials with a 15-
minute inter-trial interval. The best performance of the three trials is used for analysis.

e Clinical Scoring:

o Procedure: Mice are monitored daily and scored for disease progression based on a
neurological scale. Acommon scale ranges from 0 (normal) to 4 (end-stage paralysis).

o Endpoint: The humane endpoint is typically defined as the inability of the mouse to right
itself within 30 seconds of being placed on its side.

Histological and Biochemical Analysis

o Tissue Preparation:

o At the experimental endpoint, mice are deeply anesthetized and transcardially perfused
with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

o The spinal cord and brain are dissected and post-fixed in 4% PFA overnight, then
transferred to a 30% sucrose solution for cryoprotection.
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o Tissues are embedded in OCT compound and sectioned on a cryostat (e.g., 30 um
sections).

e Immunohistochemistry for Neuroinflammation:

o Blocking: Sections are blocked with a solution containing normal goat serum and Triton X-
100 in PBS for 1 hour at room temperature.

o Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary
antibodies against Ibal (for microglia) and GFAP (for astrocytes).

o Secondary Antibody Incubation: After washing, sections are incubated with fluorescently
labeled secondary antibodies for 2 hours at room temperature.

o Imaging and Quantification: Sections are imaged using a fluorescence or confocal
microscope. The number of Ibal+ and GFAP+ cells is quantified in the ventral horn of the
lumbar spinal cord using image analysis software.

e ELISA for IL-13:

o Sample Preparation: A portion of the spinal cord tissue is homogenized in lysis buffer
containing protease inhibitors.

o Assay: IL-1P levels in the tissue homogenates are measured using a commercially
available ELISA kit according to the manufacturer's instructions. Protein concentration in
the homogenates is determined using a BCA assay to normalize the IL-1[3 levels.

Conclusion

CVN293 represents a targeted therapeutic approach for ALS by modulating neuroinflammation
through the inhibition of the microglial KCNK13 channel and subsequent suppression of the
NLRP3 inflammasome

 To cite this document: BenchChem. [Application of CVN293 in a Mouse Model of
Amyotrophic Lateral Sclerosis (ALS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136992#application-of-cvn293-in-a-mouse-model-
of-als]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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